4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then reacted with 2-chloropyrimidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyrimidine rings allow the compound to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-2-(1H-pyrazol-1-yl)thiazole: Contains a pyrazole ring instead of a pyrimidine ring.
4,4,6-Trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione: Contains additional methyl groups and a thione moiety.
Uniqueness
4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is unique due to its specific combination of thiazole and pyrimidine rings, along with the presence of a fluorophenyl group.
Properties
CAS No. |
917808-16-3 |
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Molecular Formula |
C14H10FN3S2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H10FN3S2/c1-19-14-16-7-6-11(18-14)13-12(17-8-20-13)9-2-4-10(15)5-3-9/h2-8H,1H3 |
InChI Key |
OXKDGNSQYNXSMT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=C(N=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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